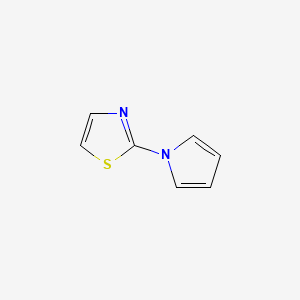

2-(1H-pyrrol-1-yl)-1,3-thiazole

Description

2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that features both a pyrrole and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name |

2-pyrrol-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSYEXOXNYUQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305502 | |

| Record name | 2-pyrrol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-77-3 | |

| Record name | 2-(1H-Pyrrol-1-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170947 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050966773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pyrrol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1,3-thiazole with pyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrol-1-yl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogenated rings.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those featuring the pyrrole moiety. For instance, compounds synthesized from thiazole and pyrrolidine structures have demonstrated significant efficacy in various seizure models. One study reported a derivative with a median effective dose of 18.4 mg/kg in the electroshock seizure test, indicating promising anticonvulsant activity .

Anticancer Properties

The thiazole scaffold is prevalent in anticancer research. Compounds derived from 2-(1H-pyrrol-1-yl)-1,3-thiazole have been evaluated for their antiproliferative effects against various cancer cell lines. Notably, certain derivatives exhibited high cytotoxicity against human cancer cells such as A375 and MCF-7, with structure-activity relationship (SAR) studies suggesting that specific substitutions enhance their activity .

Antimicrobial Effects

Thiazoles are recognized for their antimicrobial properties as well. Derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some synthesized compounds ranged from 93.7 to 46.9 μg/mL for bacterial strains, indicating their potential as antimicrobial agents .

Synthesis and Derivative Development

The synthesis of this compound derivatives typically involves multi-step chemical reactions that allow for the introduction of various functional groups to optimize biological activity. Common synthetic methods include:

- Knoevenagel Reactions : These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of complex thiazole derivatives.

- Alkylation Reactions : Alkylation allows for the introduction of alkyl groups that can enhance the lipophilicity and biological activity of the compounds.

- One-Pot Three-Component Reactions : This method streamlines the synthesis process by combining multiple reactants in a single reaction vessel, improving efficiency and yield .

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in drug discovery:

- Case Study on Anticonvulsant Activity : A series of thiazole derivatives were synthesized and tested for anticonvulsant effects using both electroshock and PTZ-induced seizure models. The study found that specific structural modifications significantly increased efficacy, showcasing the importance of SAR in drug design .

- Anticancer Activity Evaluation : Another research effort involved synthesizing thiazole-pyrrole hybrids and evaluating their cytotoxic effects on various cancer cell lines. The findings indicated that certain compounds induced apoptosis in cancer cells while sparing normal cell lines, highlighting their therapeutic potential .

Data Summary Table

| Activity Type | Example Compound | Effective Dose (mg/kg) | MIC (μg/mL) |

|---|---|---|---|

| Anticonvulsant | Pyrrole-thiazole derivative | 18.4 | - |

| Anticancer | Thiazole-pyrrole hybrid | - | - |

| Antimicrobial | Thiazole derivative | - | 93.7 - 46.9 |

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-(1H-pyrrol-1-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

2-(1H-pyrrol-1-yl)-1,3-imidazole: Contains an imidazole ring, offering different electronic properties.

2-(1H-pyrrol-1-yl)-1,3-pyrazole: Features a pyrazole ring, which can affect its biological activity.

Uniqueness: 2-(1H-pyrrol-1-yl)-1,3-thiazole is unique due to the presence of both pyrrole and thiazole rings, which confer distinct electronic and steric properties. This combination allows for versatile interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Biological Activity

2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a thiazole ring, which contributes to its unique electronic and steric properties. This structural combination allows for versatile interactions with various biological targets, making it a valuable scaffold for drug discovery.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of kinases and other enzymes involved in cell proliferation and microbial growth.

- Antimicrobial Activity : It exhibits potent antimicrobial effects against both Gram-positive and Gram-negative bacteria by disrupting cellular processes.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 7.8 µg/mL to 15.6 µg/mL, outperforming traditional antibiotics like oxytetracycline by up to 16-fold .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 7.8 | Oxytetracycline | 125 |

| Escherichia coli | 15.6 | Oxytetracycline | 125 |

| Pseudomonas aeruginosa | 15.6 | Oxytetracycline | 125 |

Anticancer Activity

Research indicates that this compound derivatives show promising anticancer properties. In vitro assays revealed that certain derivatives can inhibit cell viability in cancer cell lines significantly. For instance, a derivative was found to have an IC50 value of approximately 10 µM against breast cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

- A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could effectively inhibit bacterial topoisomerases, which are crucial for bacterial DNA replication .

- Another research explored the synthesis of novel thiazole derivatives with enhanced antibacterial activity, comparing their efficacy against established antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-pyrrol-1-yl)-1,3-thiazole in academic research?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrrole derivatives and thiazole precursors. For example, bromomethyl thiazole intermediates (e.g., 2-(bromomethyl)-1,3-thiazole) may react with pyrrole under nucleophilic substitution conditions. Catalysts such as Cu(I) or Pd-based systems are often employed to enhance regioselectivity and yield . Solvent choice (e.g., DMF, THF) and temperature control (60–100°C) are critical for optimizing reaction efficiency.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the integration of pyrrole protons (δ ~6.5–7.0 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : To identify N–H stretching (pyrrole, ~3400 cm⁻¹) and C–S/C–N vibrations (thiazole, ~650–750 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Contradictions may arise from impurities or tautomeric equilibria. Strategies include:

- Purification : Recrystallization or column chromatography to isolate the target compound.

- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) for structural confirmation .

- Computational Aids : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with receptors (e.g., enzymes or proteins). For example, docking studies in related thiazole derivatives revealed interactions with hydrophobic pockets and hydrogen-bonding residues .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time, accounting for solvation and conformational flexibility .

Q. How can reaction conditions be optimized for higher yields of this compound?

- Methodological Answer :

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity, temperature) using response surface methodology.

- Catalyst Screening : Test Pd/Cu catalysts or organocatalysts for improved regioselectivity.

- In Situ Monitoring : Use techniques like TLC or HPLC to track reaction progress and identify side products .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8) at low temperature (~100 K) to minimize thermal motion.

- Structure Refinement : Employ SHELX programs (SHELXL/SHELXS) for solving and refining structures. Key metrics include R-factor (<5%) and data-to-parameter ratios (>15) .

- Validation : Check for twinning or pseudosymmetry using PLATON or OLEX2 .

Q. How does the pyrrole substituent influence the electronic properties of this compound?

- Methodological Answer :

- Electron Density Analysis : Use DFT calculations (e.g., Gaussian 16) to map frontier orbitals (HOMO/LUMO) and assess charge distribution.

- Comparative Studies : Synthesize analogs with substituted pyrroles (e.g., electron-withdrawing groups) and compare electrochemical behavior via cyclic voltammetry .

Q. How are structure-activity relationship (SAR) studies designed for thiazole derivatives?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the thiazole C4/C5 positions or pyrrole N1 to modulate steric/electronic effects.

- Biological Assays : Test inhibitory activity (e.g., PDE3A/B enzymes) using fluorescence-based assays. IC₅₀ values and selectivity indices are calculated to prioritize leads .

- Pharmacophore Modeling : Identify critical interaction sites using software like MOE or Discovery Studio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.